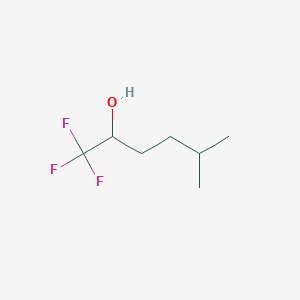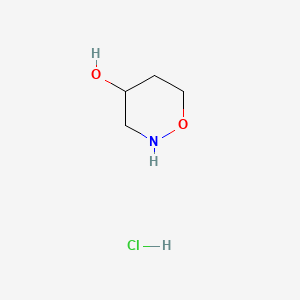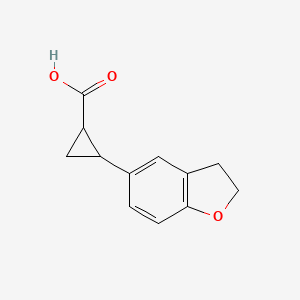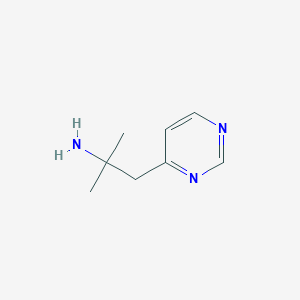
1,1-Dimethyl-2-pyrimidin-4-ylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(pyrimidin-4-yl)propan-2-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(pyrimidin-4-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine with 2-methylpropan-2-amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-methyl-1-(pyrimidin-4-yl)propan-2-amine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-(pyrimidin-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrimidine N-oxides, while reduction may yield amine derivatives. Substitution reactions can produce a wide range of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
2-methyl-1-(pyrimidin-4-yl)propan-2-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-methyl-1-(pyrimidin-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use[4][4].
Comparaison Avec Des Composés Similaires
2-methyl-1-(pyrimidin-4-yl)propan-2-amine can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds share a similar pyrimidine core structure but may have different substituents, leading to variations in their biological activities and applications.
Aminopyrimidines: These compounds contain an amino group attached to the pyrimidine ring and are known for their diverse biological activities.
Pyrimidinamine derivatives: These compounds are used in various applications, including as fungicides and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-methyl-1-pyrimidin-4-ylpropan-2-amine |
InChI |
InChI=1S/C8H13N3/c1-8(2,9)5-7-3-4-10-6-11-7/h3-4,6H,5,9H2,1-2H3 |
Clé InChI |
FWJGDBVZDZZHOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




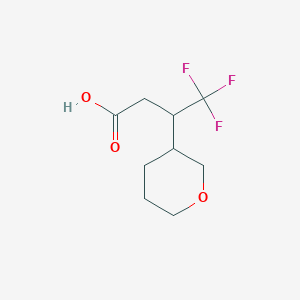
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)




![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)


